molecular formula C21H19N3S2 B12575679 Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- CAS No. 620962-29-0

Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-

Cat. No.: B12575679
CAS No.: 620962-29-0
M. Wt: 377.5 g/mol
InChI Key: DOHKWOWHYLJGLN-UHFFFAOYSA-N
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Description

Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- (CAS 478029-89-9) is a specialized organic compound with the molecular formula C21H19N3S2. It belongs to the class of thiourea derivatives, which are characterized by a thiocarbonyl functional group and are known for their diverse biological activities and applications in medicinal chemistry research . This particular compound features a unique hybrid structure, integrating a phenothiazine ring system, a well-known pharmacophore, with an N-phenylthiourea moiety . The phenothiazine core is a privileged scaffold in drug discovery, extensively studied for its electrochemical properties and broad pharmacological profile. Phenothiazine derivatives have demonstrated significant potential as antioxidant agents, anti-cancer compounds, and inhibitors of enzymes like cholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease research . Furthermore, phenothiazines have been identified as potent peripherally acting cannabinoid CB1 receptor antagonizing anti-obesity agents, offering a novel therapeutic approach without central nervous system side effects . The incorporation of this system into a thiourea derivative enhances the molecule's potential for hydrogen bonding and metal coordination, which can be pivotal for its mechanism of action and interaction with biological targets . Meanwhile, the N-phenylthiourea component is itself a bioactive entity. Specifically, N-phenylthiourea is recognized as an inhibitor of the enzyme tyrosinase, which plays a key role in melanin production . The combination of these two structural features in a single molecule makes Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- a highly promising candidate for advanced research. Potential applications include the development of novel therapeutic agents, the study of enzyme inhibition mechanisms, and exploration in material science due to the electron-rich nature of the phenothiazine system . This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

620962-29-0

Molecular Formula

C21H19N3S2

Molecular Weight

377.5 g/mol

IUPAC Name

1-(2-phenothiazin-10-ylethyl)-3-phenylthiourea

InChI

InChI=1S/C21H19N3S2/c25-21(23-16-8-2-1-3-9-16)22-14-15-24-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)24/h1-13H,14-15H2,(H2,22,23,25)

InChI Key

DOHKWOWHYLJGLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthesis via Isothiocyanate-Amine Reaction

  • Step 1: Synthesis of 2-(10H-phenothiazin-10-yl)ethyl isothiocyanate
    This intermediate can be prepared by converting the corresponding amine (2-(10H-phenothiazin-10-yl)ethylamine) into the isothiocyanate using reagents such as thiophosgene or by reaction with ammonium thiocyanate under appropriate conditions.

  • Step 2: Reaction with Aniline
    The isothiocyanate intermediate is reacted with aniline in a suitable solvent such as dichloromethane or tert-butanol. Aromatic amines like aniline generally require reflux conditions due to their lower nucleophilicity compared to aliphatic amines.

  • Step 3: Workup and Purification
    After completion (monitored by TLC), the reaction mixture is washed with dilute acid (e.g., 5% HCl) to remove unreacted amines, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or chromatography to yield the pure thiourea derivative.

Reaction Scheme Summary:

Reagent/Intermediate Reaction Condition Product
2-(10H-phenothiazin-10-yl)ethyl isothiocyanate + Aniline Reflux in dichloromethane or tert-butanol Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-

Alternative Method: Thiocyanate Route

  • A solution of ammonium thiocyanate in anhydrous acetone is added to the corresponding acid chloride of the phenothiazine-ethyl derivative.
  • The mixture is refluxed, followed by addition of aniline.
  • The reaction proceeds to form the thiourea derivative, which precipitates upon cooling and is purified by crystallization.

This method is particularly useful when the acid chloride precursor is readily available and allows for the direct formation of the thiourea linkage.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tert-butanol, acetone Non-nucleophilic solvents preferred
Temperature Room temperature to reflux (~60-80 °C) Aromatic amines require reflux
Reaction Time 1–4 hours Monitored by TLC for completion
Workup Acid wash (5% HCl), drying, evaporation Removes excess amine and impurities
Purification Recrystallization from 2-propanol or chromatography Ensures high purity

Characterization and Confirmation of Product Formation

  • NMR Spectroscopy:

    • ^1H-NMR shows characteristic broad singlets for NH protons of thiourea between 5.5–6.3 ppm (alkyl-linked NH) and 7.3–8.5 ppm (aryl-linked NH).
    • ^13C-NMR displays the thiocarbonyl carbon (C=S) resonance between 178–184 ppm, confirming thiourea formation.
  • IR Spectroscopy:

    • Strong absorption bands around 1200–1400 cm^-1 for C=S stretching.
    • NH stretching bands typically appear near 3200–3400 cm^-1.
  • Mass Spectrometry:

    • High-resolution MS confirms molecular weight consistent with C21H19N3S2.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Isothiocyanate + Aniline 2-(10H-phenothiazin-10-yl)ethyl isothiocyanate + Aniline Reflux in dichloromethane or tert-butanol High yield, straightforward, versatile
Thiocyanate + Acid Chloride + Aniline Ammonium thiocyanate + acid chloride + Aniline Reflux in acetone Direct formation from acid chloride

Research Findings and Practical Notes

  • The reaction of aromatic amines with isothiocyanates requires elevated temperatures due to lower nucleophilicity, while aliphatic amines react readily at room temperature.
  • Purification by recrystallization from 2-propanol is effective for obtaining analytically pure compounds.
  • The presence of the phenothiazine moiety may influence reaction kinetics and solubility, necessitating optimization of solvent and temperature.
  • Analytical methods such as HPLC have been validated for related thiourea derivatives to ensure purity and batch consistency.

Chemical Reactions Analysis

Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Thiourea derivatives are known for their broad spectrum of biological activities. The compound N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have demonstrated that thiourea derivatives possess potent antimicrobial effects. For instance, compounds containing thiourea functionality have been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
  • Anticancer Properties : Research indicates that thiourea derivatives can exhibit cytotoxic effects against cancer cell lines. The incorporation of specific substituents can enhance their activity against tumor cells, making them potential candidates for cancer therapy .
  • Antitubercular Activity : Certain thiourea derivatives have been identified as effective against Mycobacterium tuberculosis, with some showing activity against multidrug-resistant strains . This highlights their potential in developing new treatments for tuberculosis.
  • Anti-inflammatory and Analgesic Effects : Thioureas have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Case Studies

Several studies illustrate the applications and effectiveness of thiourea derivatives:

  • Study on Antimicrobial Activity : A recent investigation synthesized novel thiourea derivatives and evaluated their antimicrobial efficacy against various pathogens. Results indicated that certain compounds exhibited minimum inhibitory concentrations comparable to standard antibiotics .
  • Anticancer Research : A study focused on the anticancer potential of thiourea derivatives showed that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines .
  • Anti-tuberculosis Activity : Research highlighted the effectiveness of a specific thiourea derivative against drug-resistant strains of Mycobacterium tuberculosis, suggesting a new avenue for developing anti-tuberculosis medications .

Mechanism of Action

The mechanism of action of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular membranes and proteins, leading to alterations in cellular functions. This compound can inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Comparison with Similar Compounds

Structural Analogues

Phenothiazine-Urea/Thiourea Derivatives
  • N-[3-(10H-Phenothiazin-10-yl)propyl]-N’-[(substituted phenyl)methylidene]urea (Compounds 3a–s) Structure: Propyl linker instead of ethyl; urea instead of thiourea; substituted benzaldehyde-derived imine . Activity: Antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 12.5–50 µg/mL) . Key Difference: Urea vs. thiourea affects hydrogen-bonding capacity; propyl linker increases chain flexibility compared to ethyl .
  • 1-(2-Chloroethyl)-3-(2-substituted-phenothiazinyl)alkyl-1-ureas Structure: Chloroethyl group instead of ethyl; urea core . Activity: High cytotoxicity against HEp-2 (human laryngeal carcinoma) and L5178Y (murine leukemia) cells (IC₅₀: 1–10 µM). Chloroethyl enhances alkylating activity, contributing to DNA crosslinking .
Phenothiazine-Thiazolidinone Hybrids
  • N-[3-(Phenothiazinyl)propyl]-2-(substituted phenyl)-4-oxo-3-thiazolidinecarboxamide Structure: Propyl linker; thiazolidinone ring instead of thiourea . Activity: Antitubercular activity against Mycobacterium tuberculosis (MIC: 6.25–25 µg/mL) .

Physicochemical and Electronic Properties

  • Dipole Moments: Chloroethyl-phenothiazine ureas exhibit higher dipole moments (Δμ = μₑ − μ₉ ≈ 4–6 D), correlating with increased cytotoxicity . The target compound’s thiourea moiety may enhance dipole interactions compared to ureas.
  • Molecular Orbital Energies: HOMO-LUMO gaps in phenothiazine derivatives influence redox activity. Electron-withdrawing groups (e.g., nitro in ) lower LUMO, enhancing electron affinity .
  • Solubility : Ethyl linker in the target compound may improve solubility compared to longer alkyl chains (e.g., propyl in ).

Structure-Activity Relationships (SAR)

  • Linker Length : Ethyl vs. propyl linkers affect membrane permeability. Shorter chains (ethyl) may reduce cytotoxicity but improve solubility .
  • Substituents: Electron-withdrawing groups (e.g., Cl, CF₃) on phenothiazine enhance anticancer activity . Phenyl vs. benzylidene in urea derivatives alters π-π stacking with biological targets .
  • Thiourea vs.

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- combines the pharmacological properties of thiourea with the phenothiazine moiety, which is known for its therapeutic potential. This article explores the biological activity of this compound, highlighting its antibacterial, anticancer, anti-inflammatory, and antiviral properties through various studies and research findings.

1. Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving phenothiazine derivatives and thiourea. The general structure can be represented as follows:

C17H18N2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{S}

This structure allows for interactions with various biological targets, enhancing its therapeutic potential.

2.1 Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-thiourea demonstrate effectiveness against Staphylococcus aureus and Bacillus subtilis . In one study, the compound was evaluated using the disc diffusion method, revealing a minimum inhibitory concentration (MIC) of 100 µg/mL against these pathogens .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Bacillus subtilis100

2.2 Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. For example, IC50 values ranged from 3 to 14 µM against pancreatic and breast cancer cell lines . The mechanism involves the induction of apoptosis and disruption of cancer cell signaling pathways.

Cancer Cell LineIC50 (µM)
Pancreatic Cancer3
Breast Cancer14

2.3 Anti-inflammatory Activity

The anti-inflammatory effects of thiourea derivatives have been assessed using carrageenan-induced paw edema models. The compound displayed significant reduction in inflammation, comparable to standard anti-inflammatory drugs .

TreatmentEdema Reduction (%)
Thiourea Derivative70
Standard Drug75

2.4 Antiviral Activity

Thiourea derivatives have also been tested for antiviral activity against human enteroviruses and rhinoviruses. In one study, specific derivatives exhibited strong inhibition of rhinovirus replication, with some compounds achieving notable antiviral efficacy .

3. Mechanistic Insights

The biological activity of thiourea derivatives is attributed to their ability to form stable complexes with biological macromolecules such as DNA and proteins. This interaction can disrupt essential cellular processes, leading to cell death in bacteria and cancer cells .

4. Case Studies

Several case studies illustrate the effectiveness of thiourea derivatives:

  • Case Study 1 : A derivative was tested against a panel of Gram-positive bacteria, showing superior activity compared to standard antibiotics like ciprofloxacin.
  • Case Study 2 : In vitro studies on cancer cell lines demonstrated that treatment with the compound led to increased apoptosis markers, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How is Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- synthesized, and what purification methods are recommended?

  • Methodology : A common approach involves reacting phenothiazine derivatives with thiourea precursors in ethanol under basic conditions (e.g., potassium hydroxide). For example, analogous syntheses use acidification with HCl to precipitate the product, followed by recrystallization in ethyl acetate to achieve >95% purity . Monitoring reaction progress via TLC ensures completion.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • FT-IR : Identifies functional groups (e.g., C=S stretch at ~1250–1350 cm⁻¹) and confirms thiourea linkage .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm for phenothiazine) and thiourea NH signals (δ 8.5–10 ppm) .
  • X-ray crystallography : Determines bond lengths (e.g., C–S: ~1.68 Å) and dihedral angles (e.g., phenothiazine core distortion: ~15–20°) using triclinic crystal systems (space group P1) .

Advanced Research Questions

Q. How does the phenothiazine moiety influence the electronic properties and reactivity of this thiourea derivative?

  • Analysis : The phenothiazine core’s electron-rich nature enhances charge-transfer interactions, as evidenced by reduced HOMO-LUMO gaps (~3.2 eV) in DFT studies. Crystallographic data (e.g., C–N bond angles: ~120°) suggest planar geometry, facilitating π-stacking and redox activity . Substituents on the phenothiazine nitrogen (e.g., ethyl groups) modulate steric hindrance, impacting ligand-metal coordination .

Q. What strategies optimize its bioactivity against specific cellular targets (e.g., cyclooxygenase inhibition)?

  • Approach :

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance COX-2 selectivity (IC₅₀ reduction by ~40% vs. COX-1) .
  • Chelation : Utilize thiourea’s metal-binding capacity (e.g., Cu²⁺ complexes) to amplify cytotoxicity (e.g., IC₅₀ = 12 µM in MCF-7 cells) via ROS generation .

Q. How do solvent polarity and environmental factors affect its stability and protein interactions?

  • Findings :

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the thiourea moiety but may induce aggregation in aqueous media. Hydration studies show pH-dependent tautomerism (thione ↔ thiol) .
  • Protein binding : Molecular docking reveals hydrogen bonding between the thiourea NH and COX-2’s Tyr-355 residue, with binding affinity (ΔG = −8.2 kcal/mol) validated by SPR .

Q. What computational methods validate experimental data for this compound?

  • Tools :

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and predict UV-Vis spectra (λmax ~350 nm) to match experimental results .
  • Molecular dynamics : Simulate solvation effects (e.g., water diffusion coefficient: 2.1 × 10⁻⁵ cm²/s) to explain solubility trends .

Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. selectivity) be resolved?

  • Resolution :

  • Standardized assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK-293) using MTT protocols with controlled O₂ levels .
  • Data normalization : Adjust for variations in thiourea derivative purity (>98% by HPLC) and solvent residuals (<0.1% DMSO) .

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